molecular formula C9H11NO B1362439 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL CAS No. 20594-30-3

4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL

Cat. No.: B1362439
CAS No.: 20594-30-3
M. Wt: 149.19 g/mol
InChI Key: HFLWTMZFPBSEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL is a bicyclic heterocyclic compound belonging to the cyclopenta[b]pyridine family. Its structure features a fused cyclopentane and pyridine ring system, with a hydroxyl group at position 2 and a methyl substituent at position 4.

Systematic IUPAC Name : this compound
Molecular Formula : C₉H₁₁NO
Molecular Weight : 149.19 g/mol
Key Synonyms :

  • NSC 18905
  • 4-Methyl-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
  • 5H-Cyclopenta[b]pyridine-3-carbonitrile,6,7-dihydro-(9CI)

Structural Features :

  • Bicyclic framework (cyclopentane fused to pyridine)
  • Hydroxyl group at C2, methyl group at C4
  • Partial unsaturation in the pyridine ring

Classification :

Category Description
Heterocyclic compound Contains nitrogen in the aromatic ring
Bicyclic system Cyclopentane fused to pyridine
Secondary alcohol Hydroxyl group at C2 position

Historical Development and Research Trajectory

The compound emerged as part of broader efforts to synthesize bioactive cyclopenta[b]pyridine derivatives. Key milestones include:

  • Early Synthesis : Initial routes involved multi-step cyclization of pyridine precursors. For example, Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopenteno pyridine with tert-butyl hydroperoxide (t-BuOOH) achieved 98% yield under mild conditions .
  • Structural Optimization : Modifications at C4 (methyl group) and C2 (hydroxyl) were explored to enhance stability and pharmacological potential .
  • Recent Advances : Microwave-assisted [3+2+1]/[3+2] bicyclization strategies enabled efficient synthesis of polysubstituted analogs .

Key Synthetic Methods :

Method Conditions Yield Source
Mn(OTf)₂/t-BuOOH oxidation H₂O, 25°C, 24h 98%
Four-component bicyclization Microwave, 120°C 61–82%
Knoevenagel/Michael cyclization Solvent-free, Cu(OTf)₂ catalysis 71%

Position in Heterocyclic Chemistry Literature

This compound occupies a niche in heterocyclic chemistry due to:

  • Versatile Scaffold : Serves as a precursor for pyrazolo[3,4-b]pyridines and pyrrolo[4,3,2-de]quinolones with demonstrated bioactivity .
  • Electronic Properties : The hydroxyl and methyl groups modulate electron density, enabling participation in hydrogen bonding and π-π interactions .
  • Pharmacophore Potential : Structural analogs exhibit inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidases .

Comparative Reactivity :

Derivative Reactivity Profile Application
2-Chloro-4-methyl analog Electrophilic substitution Anticancer agent synthesis
4-Amino-3-methyl analog Nucleophilic addition Antimicrobial studies
6,7-Dihydro-5H-ketone Cyclocondensation Cardiotonic drug development

Structural Relationship to Other Cyclopenta[b]pyridine Derivatives

The compound’s structure is closely related to other derivatives in this class:

Core Modifications :

  • Substituent Variations :
    • C2 : Hydroxyl (this compound) vs. ketone (cyclopenta[b]pyridin-2-one ) or cyano (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile ).
    • C4 : Methyl (this compound) vs. chloro (2-chloro-4-methyl analog ) or amino (4-amino-1,5,6,7-tetrahydro-3-methyl derivative ).
  • Ring Saturation :
    • Fully unsaturated analogs (e.g., 1H-cyclopenta[b]pyridine ) vs. partially saturated variants (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine ).

Impact on Properties :

Structural Feature Effect on Property Example
Hydroxyl at C2 Enhanced hydrogen bonding Improved solubility
Methyl at C4 Steric hindrance Altered regioselectivity
Cyclopentane fusion Conformational rigidity Bioactivity optimization

Properties

IUPAC Name

4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLWTMZFPBSEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302431
Record name 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20594-30-3
Record name 20594-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and solvents like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclopenta[b]pyridine scaffold is versatile, with substituent variations significantly altering properties and applications. Key analogues include:

Compound Class Substituents Molecular Formula MW Applications Reference
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol 4-CH₃, 2-OH C₉H₁₁NO 149.19 Not reported
CAPD derivatives (e.g., CAPD-1) 3-CN, 2-OR (electron-donating groups) Varies ~250–300 Corrosion inhibitors
Multi-substituted derivatives (e.g., 5a) 4-aryl, 2-thienyl C₁₈H₁₅NS 277.39 Synthetic intermediates
Cyclopenta[c]pyridine isomers Varied (e.g., pyrimidine-dione structures) Varies ~150–200 Supplier-listed (no data)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: CAPD derivatives with pyridine or methoxy groups (electron-donating) exhibit enhanced corrosion inhibition (up to 97.7% efficiency in H₂SO₄) due to improved adsorption on carbon steel surfaces .
  • Aryl and Heteroaryl Substitutions: Derivatives with thienyl or aryl groups (e.g., 5a–5e) are synthesized via multi-step reactions involving cyclopentanone intermediates, yielding solids characterized by IR and NMR . These substitutions increase molecular weight and steric bulk compared to the simpler methyl/hydroxyl-substituted target compound.

Physicochemical and Adsorption Properties

  • Adsorption Mechanisms : CAPD derivatives adsorb via physisorption (van der Waals) and chemisorption (charge transfer), whereas hydroxyl groups may facilitate stronger hydrogen bonding with metal surfaces .

Research Findings and Limitations

Data Table: Comparative Performance of CAPD Derivatives

Compound Inhibition Efficiency (%) Adsorption Isotherm Adsorption Type Key Substituents Reference
CAPD-1 97.7 Langmuir Mixed (physical/chemical) Pyridine, methoxy
CAPD-3 95.2 Langmuir Mixed Ortho-methoxy phenyl

Limitations

  • Target Compound: No direct data on corrosion inhibition, solubility, or biological activity. Its performance must be inferred from structural analogs.
  • Isomeric Differences : Cyclopenta[c]pyridine derivatives () have distinct ring fusion positions, leading to altered electronic properties and applications.

Biological Activity

Overview

4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL is a heterocyclic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. Its unique structural features contribute to its diverse biological activities, particularly in pharmacological applications.

The compound is characterized by its specific substitution pattern which imparts distinct chemical and biological properties. It exists as a pale-yellow to yellow-brown solid and is soluble in various organic solvents.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Hypoglycemic Effects : Studies have shown that compounds similar to this compound can lower blood glucose levels, suggesting potential use in diabetes management.
  • Calcium Channel Antagonism : This compound has been linked to the antagonism of calcium channels, which plays a crucial role in various physiological processes including muscle contraction and neurotransmitter release.
  • Protein Kinase Inhibition : It has been noted for its inhibitory effects on protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1), which is important in cancer signaling pathways.

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Interaction : The compound interacts with enzymes involved in oxidation-reduction reactions, influencing cellular metabolism and signaling pathways.
  • Cell Signaling Modulation : It modulates cell signaling pathways that regulate gene expression and cellular function, potentially leading to therapeutic effects in conditions such as diabetes and cancer.

Biochemical Pathways

The compound affects several biochemical pathways, including:

  • Calcium Signaling Pathway : By antagonizing calcium channels, it alters intracellular calcium levels which can impact muscle contraction and neurotransmitter release.
  • MAPK/ERK Pathway : Inhibition of protein kinases may interfere with the MAPK/ERK pathway, which is often dysregulated in cancer.

Case Studies

Several studies highlight the biological activity of this compound:

  • Hypoglycemic Activity Study : In an animal model, administration of derivatives showed significant reductions in blood glucose levels compared to control groups. The study concluded that these compounds could be further explored for diabetes treatment.
  • Calcium Channel Antagonism Research : A pharmacological study demonstrated that this compound effectively inhibited calcium influx in neuronal cells, suggesting its potential use in treating neurological disorders associated with calcium dysregulation.
  • Protein Kinase Inhibition Analysis : Research focusing on cancer cell lines revealed that the compound inhibited cell proliferation by targeting FGFR1, indicating its potential as an anti-cancer agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameHypoglycemic ActivityCalcium Channel AntagonismProtein Kinase Inhibition
This compoundYesYesYes
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-oneModerateNoModerate
2,3-CyclopentenopyridineNoYesNo

Q & A

What are the common synthetic routes for 4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using substituted cyclopentanones and heterocyclic amines. For example, multi-substituted derivatives are synthesized via nucleophilic substitution or Friedländer-type annulation, often employing catalysts like acetic acid or Lewis acids to promote cyclization. Substituents such as thiophene, aryl halides, or methoxy groups are introduced through pre-functionalized intermediates . Reaction yields (62–88%) depend on steric and electronic effects of substituents, with purification via column chromatography or recrystallization .

How are this compound derivatives characterized?

Level: Basic
Methodological Answer:
Characterization relies on IR spectroscopy (C=O stretches at ~1655 cm⁻¹, aromatic C-H at ~3000 cm⁻¹), 1H/13C-NMR (e.g., methyl groups at δ 2.26–3.90 ppm, aromatic protons at δ 7.08–9.15 ppm), and elemental analysis (e.g., deviations <0.3% for C/H/N/S). Advanced studies may use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., HRMS calc. for C₁₉H₁₇NOS: 307.1032) .

How do substituents influence the physicochemical properties and reactivity of these derivatives?

Level: Advanced
Methodological Answer:
Electron-donating groups (e.g., methoxy) enhance solubility and stabilize intermediates via resonance, while electron-withdrawing groups (e.g., halogens) increase electrophilicity, favoring nucleophilic attack. For example, 4-methoxyphenyl derivatives exhibit higher yields (88%) compared to brominated analogs due to reduced steric hindrance . Computational studies (e.g., DFT) can model substituent effects on charge distribution and reaction pathways .

What strategies resolve contradictions in spectroscopic data between studies?

Level: Advanced
Methodological Answer:
Discrepancies in NMR chemical shifts or IR peaks often arise from solvent effects, impurities, or tautomerism. To address this:

  • Use deuterated solvents consistently (e.g., CDCl₃ for NMR).
  • Validate with 2D-NMR (COSY, HSQC) to confirm coupling patterns.
  • Cross-check against computational simulations (e.g., Gaussian-based predictions) .

How can green chemistry principles be applied to synthesize these compounds?

Level: Advanced
Methodological Answer:
Scalable, eco-friendly methods include:

  • Solvent-free reactions under microwave irradiation.
  • Catalyst recycling (e.g., reusable Lewis acids like Fe³⁺-clays).
  • High-pressure synthesis to reduce reaction time and waste (e.g., 90% yield under 10 bar H₂) . Metrics like E-factor (kg waste/kg product) should be optimized to <5.0 .

What in vitro models are suitable for evaluating the bioactivity of these derivatives?

Level: Advanced
Methodological Answer:

  • Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based protocols (IC₅₀ values).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or COX-2 .

How can reaction conditions be optimized for high-yield synthesis?

Level: Advanced
Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 80°C in DMF with 5 mol% CuI).
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Microwave-assisted synthesis : Reduces time from 24h to 2h with 15% yield improvement .

What role does computational modeling play in structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • QSAR models : Correlate substituent parameters (Hammett σ, logP) with bioactivity using partial least squares (PLS) regression.
  • MD simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., GROMACS).
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., bioavailability >30%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL
Reactant of Route 2
Reactant of Route 2
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.